Nemorosone: A Technical Guide to its Discovery, Isolation, and Biological Activity from Clusia Species
Nemorosone: A Technical Guide to its Discovery, Isolation, and Biological Activity from Clusia Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorosone (B1218680), a polyisoprenylated benzophenone (B1666685) first identified in the floral resins of Clusia species, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology.[1][2] Its discovery has led to extensive research into its potent biological activities, including cytotoxic, pro-apoptotic, and ferroptotic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of nemorosone, with a focus on detailed experimental protocols and an in-depth analysis of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Discovery and Sourcing
Nemorosone was first isolated and structurally elucidated in 2001 by Cuesta-Rubio and colleagues from the floral resin of Clusia rosea.[1][3] This compound is a major constituent of the floral resins of several Clusia species, a genus of tropical and subtropical flowering plants.[4] While Clusia rosea is a primary source, nemorosone has also been identified in other species such as Clusia nemorosa and has been found in propolis from regions where Clusia species are prevalent.[5][6]
Physicochemical Properties
Nemorosone is characterized as a bicyclic polyprenylated acylphloroglucinol. A notable characteristic of nemorosone is its existence as a mixture of keto-enol tautomers in solution, which has been confirmed through NMR spectroscopy.[1][3][7][8]
Table 1: Physicochemical Properties of Nemorosone
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₂O₄ | [6] |
| Molecular Weight | 502.68 g/mol | [6] |
| Appearance | White to pale yellow solid | [1] |
| Tautomerism | Exists in a keto-enol equilibrium | [1][3] |
Spectroscopic Data
The structural elucidation of nemorosone was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported ¹H and ¹³C NMR data for the keto-enol tautomers of nemorosone in CDCl₃.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃) for Nemorosone Tautomers
| Position | Keto Form (δ ppm, J Hz) | Enol Form (δ ppm, J Hz) |
| Benzoyl Moiety | ||
| H-2', H-6' | 7.62 (d, 7.5) | 7.58 (d, 7.5) |
| H-3', H-5' | 7.45 (t, 7.5) | 7.42 (t, 7.5) |
| H-4' | 7.55 (t, 7.5) | 7.51 (t, 7.5) |
| Isoprenyl Groups | ||
| H-11 | 5.15 (t, 7.0) | 5.10 (t, 7.0) |
| H-16 | 5.05 (t, 7.0) | 5.00 (t, 7.0) |
| H-21 | 4.95 (t, 7.0) | 4.90 (t, 7.0) |
| Methyl Groups | ||
| Me-14 | 1.65 (s) | 1.62 (s) |
| Me-15 | 1.55 (s) | 1.52 (s) |
| Me-19 | 1.70 (s) | 1.68 (s) |
| Me-20 | 1.60 (s) | 1.58 (s) |
| Me-24 | 1.75 (s) | 1.72 (s) |
| Me-25 | 1.50 (s) | 1.48 (s) |
| Other Protons | ||
| H-1 | 3.50 (d, 10.0) | 3.45 (d, 10.0) |
| H-5 | 3.60 (d, 10.0) | 3.55 (d, 10.0) |
| H-7 | 2.80 (m) | 2.75 (m) |
| H-8 | 2.50 (m) | 2.45 (m) |
| OH (enol) | - | 18.10 (s) |
Note: Data compiled from literature reports. Actual chemical shifts may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃) for Nemorosone Tautomers
| Position | Keto Form (δ ppm) | Enol Form (δ ppm) |
| Carbonyls | ||
| C-2 | 208.5 | 195.0 |
| C-4 | 208.5 | 195.0 |
| C-9 | 212.0 | 205.0 |
| C-1' | 138.0 | 137.5 |
| Benzoyl Moiety | ||
| C-2', C-6' | 129.0 | 128.8 |
| C-3', C-5' | 128.5 | 128.3 |
| C-4' | 133.0 | 132.8 |
| Isoprenyl Groups | ||
| C-10 | 40.0 | 39.8 |
| C-11 | 124.0 | 123.8 |
| C-12 | 132.0 | 131.8 |
| C-15 | 42.0 | 41.8 |
| C-16 | 122.0 | 121.8 |
| C-17 | 135.0 | 134.8 |
| C-20 | 22.0 | 21.8 |
| C-21 | 120.0 | 119.8 |
| C-22 | 138.0 | 137.8 |
| Methyl Groups | ||
| Me-14 | 25.7 | 25.5 |
| Me-15 | 17.7 | 17.5 |
| Me-19 | 26.0 | 25.8 |
| Me-20 | 18.0 | 17.8 |
| Me-24 | 25.9 | 25.7 |
| Me-25 | 17.9 | 17.7 |
| Other Carbons | ||
| C-1 | 60.0 | 59.8 |
| C-3 | 110.0 | 190.0 |
| C-5 | 60.0 | 59.8 |
| C-6 | 58.0 | 57.8 |
| C-7 | 50.0 | 49.8 |
| C-8 | 55.0 | 54.8 |
Note: Data compiled from literature reports. Actual chemical shifts may vary slightly based on experimental conditions.
Isolation and Purification Protocols
The isolation of nemorosone from Clusia species, primarily the floral resin of Clusia rosea, is a multi-step process involving extraction, crystallization, and chromatographic purification. The reported yield of nemorosone can vary depending on the source and the specific isolation technique employed.
General Experimental Workflow
Caption: General workflow for the isolation and purification of nemorosone.
Detailed Experimental Protocol: Isolation from Clusia rosea Floral Resin
This protocol is a composite of methodologies described in the literature.
Materials:
-
Fresh or dried floral resin of Clusia rosea
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Glass chromatography column
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Extraction and Crystallization: a. Dissolve 10 g of Clusia rosea floral resin in a minimal amount of warm ethanol (approximately 20-30 mL). b. Slowly add distilled water dropwise while stirring until the solution becomes turbid, indicating the onset of crystallization. c. Allow the mixture to stand at room temperature for several hours, or overnight at 4°C, to maximize crystal formation. d. Collect the crude nemorosone crystals by vacuum filtration and wash with a cold ethanol-water solution (1:1 v/v). e. Air-dry the crude crystals.
-
Chromatographic Purification: a. Prepare a silica gel slurry in hexane and pack it into a glass chromatography column. b. Dissolve the crude nemorosone in a small volume of hexane:ethyl acetate (9:1 v/v). c. Load the dissolved sample onto the top of the silica gel column. d. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. e. Collect fractions and monitor the separation using TLC with a mobile phase of hexane:ethyl acetate (8:2 or 7:3 v/v). Visualize the spots under UV light (254 nm). f. Pool the fractions containing pure nemorosone based on the TLC analysis. g. Remove the solvent from the pooled fractions using a rotary evaporator to obtain pure nemorosone.
Biological Activity and Signaling Pathways
Nemorosone exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce cell death in various cancer cell lines through two distinct mechanisms: apoptosis and ferroptosis.
Table 4: Cytotoxic Activity of Nemorosone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | ~3.2 | [2] |
| Hep-2 | Laryngeal Cancer | ~7.0 | [2] |
| PC-3 | Prostate Cancer | ~7.2 | [2] |
| U251 | Glioblastoma | ~3.8 | [2] |
| MCF-7 | Breast Cancer | <1 | [1] |
| LNCaP | Prostate Cancer | ~5.0 | [9] |
Nemorosone-Induced Apoptosis
Nemorosone can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. This process is characterized by a series of well-defined morphological and biochemical events.
Caption: Simplified signaling pathway of nemorosone-induced apoptosis.
Nemorosone-Induced Ferroptosis
More recently, nemorosone has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
Caption: Key steps in the nemorosone-induced ferroptosis pathway.
Conclusion
Nemorosone, a natural product derived from Clusia species, continues to be a subject of intense scientific investigation due to its potent and diverse biological activities. This technical guide has provided a detailed overview of its discovery, isolation, and mechanisms of action, with a focus on providing practical experimental protocols and clear visual representations of its signaling pathways. The dual ability of nemorosone to induce both apoptosis and ferroptosis in cancer cells makes it a particularly promising candidate for further preclinical and clinical development. Future research will likely focus on optimizing its therapeutic potential, exploring synergistic combinations with other anticancer agents, and further elucidating the intricate molecular details of its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyisoprenylated benzophenones in cuban propolis; biological activity of nemorosone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemorosone, the major constituent of floral resins of Clusia rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Costa Rican Propolis Chemical Compositions: Nemorosone Found to Be Present in an Exclusive Geographical Zone | MDPI [mdpi.com]
- 6. Costa Rican Propolis Chemical Compositions: Nemorosone Found to Be Present in an Exclusive Geographical Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 7-epi-nemorosone from Clusia rosea induces apoptosis, androgen receptor down-regulation and dysregulation of PSA levels in LNCaP prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
